(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
L-Isoleucinol hydrochloride, also known as L-ISOLEUCINOL HCL or (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, is a derivative of the essential amino acid isoleucine . The primary targets of isoleucine and its derivatives are proteins in the body, as isoleucine is a key component of many proteins . It plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .
Mode of Action
They provide ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy, stimulants to the upper brain, and helping you to be more alert .
Biochemical Pathways
Isoleucine is involved in several biochemical pathways. In plants and microorganisms, isoleucine is synthesized from pyruvate and alpha-ketobutyrate . Enzymes involved in this biosynthesis include acetolactate synthase, acetohydroxy acid isomeroreductase, dihydroxyacid dehydratase, and valine aminotransferase .
In humans, isoleucine is both a glucogenic and a ketogenic amino acid . After transamination with alpha-ketoglutarate, the carbon skeleton is oxidized and split into propionyl-CoA and acetyl-CoA . Propionyl-CoA is converted into succinyl-CoA, a TCA cycle intermediate which can be converted into oxaloacetate for gluconeogenesis .
Pharmacokinetics
Isoleucine, as an essential amino acid, is absorbed by the body through dietary intake . It is then distributed throughout the body, where it is used in protein synthesis and other metabolic processes .
Result of Action
The result of L-Isoleucinol hydrochloride’s action is the production of proteins and other biochemical components that are essential for various bodily functions. These include energy production, brain stimulation, and alertness .
Action Environment
The action of L-Isoleucinol hydrochloride can be influenced by various environmental factors. For example, the availability of other amino acids, the overall nutritional status of the individual, and the presence of certain diseases can all affect the absorption, distribution, metabolism, and excretion of isoleucine .
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methylpentan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHCGJWYOKYTE-RIHPBJNCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.